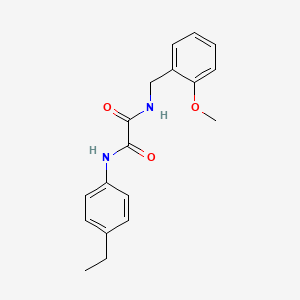

N1-(4-ethylphenyl)-N2-(2-methoxybenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

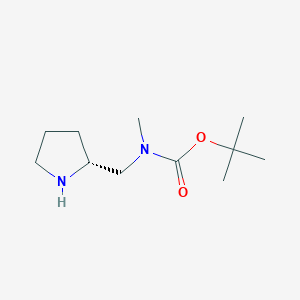

N1-(4-ethylphenyl)-N2-(2-methoxybenzyl)oxalamide, commonly known as EMOXI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMOXI belongs to the class of oxalamide derivatives, and its chemical structure is characterized by the presence of an ethylphenyl group and a methoxybenzyl group attached to the oxalamide moiety.

Aplicaciones Científicas De Investigación

Polymer and Material Science

A novel cationic polymer showcasing the transformation to a zwitterionic form upon irradiation at 365 nm has been synthesized, utilizing photolabile pendant moieties for DNA condensation and release, as well as switching antibacterial activity. This demonstrates the potential of such compounds in the development of responsive materials with applications in biotechnology and material science (Sobolčiak et al., 2013).

Molecular Structure and Hydrogen Bonding

The synthesis and structural investigation of oxamide derivatives, including N1-(4-ethylphenyl)-N2-(2-methoxybenzyl)oxalamide, have revealed intricate intramolecular three-center hydrogen bonding. This study provides insights into the stabilization mechanisms of such compounds, which could influence their reactivity and interaction with biological targets (Martínez-Martínez et al., 1998).

Chemical Synthesis and Reactivity

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing a new rearrangement sequence. This method provides a new route for the synthesis of anthranilic acid derivatives and oxalamides, demonstrating the versatility of oxalamide compounds in organic synthesis (Mamedov et al., 2016).

Photodynamic Therapy Applications

The synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a moiety similar to N1-(4-ethylphenyl)-N2-(2-methoxybenzyl)oxalamide, has been reported. This compound exhibits good fluorescence properties and a high singlet oxygen quantum yield, indicating potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Organometallic Chemistry and Catalysis

The reactivity of an oxalamide-based carbene has been explored, revealing its application in cyclopropanation reactions, selenide formation, and as a ligand in rhodium complexes. This study underscores the potential of oxalamide-based carbenes in catalysis and organometallic chemistry, providing a foundation for further exploration of their unique properties (Braun et al., 2012).

Propiedades

IUPAC Name |

N'-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-3-13-8-10-15(11-9-13)20-18(22)17(21)19-12-14-6-4-5-7-16(14)23-2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRZGNVHIDOHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2659251.png)

![4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2659252.png)

![3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene](/img/structure/B2659253.png)

![1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(m-tolyl)piperidine-4-carboxamide](/img/structure/B2659255.png)

![N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2659257.png)

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2659259.png)

![2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659263.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2659270.png)

![Methyl 2-[(1,3-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2659272.png)

![N-(2-methoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2659273.png)